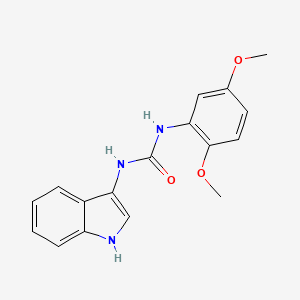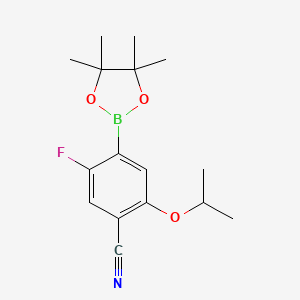
4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester is a boronic acid derivative with a complex molecular structure. It is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a cyano group (-CN), a fluoro group (-F), and an isopropoxy group (-OCH(CH₃)₂) attached to a phenyl ring, which is further connected to a boronic acid moiety protected by a pinacol ester group.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 4-cyano-2-fluorophenol with isopropyl bromide to form 4-cyano-2-fluoro-5-isopropoxyphenol. This intermediate is then treated with boronic acid pinacol ester under palladium-catalyzed conditions.
Suzuki-Miyaura Coupling: This method involves the reaction of this compound with an aryl halide in the presence of a palladium catalyst and a base, typically using water or an organic solvent.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the primary reaction type for this compound, forming carbon-carbon bonds between the boronic acid derivative and an aryl halide.
Oxidation and Reduction: The cyano group can undergo oxidation to form carboxylic acids or reduction to form primary amines.
Substitution Reactions: The isopropoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C).
Bases: Sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) are often used as bases.
Solvents: Water, toluene, and tetrahydrofuran (THF) are typical solvents used in these reactions.
Major Products Formed:
Biaryls: The primary product of Suzuki-Miyaura coupling is biaryl compounds, which are valuable in pharmaceuticals and materials science.
Amines and Carboxylic Acids: Reduction and oxidation of the cyano group yield primary amines and carboxylic acids, respectively.
Aplicaciones Científicas De Investigación
Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In biological research, it is used to study enzyme inhibitors and to develop new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a useful tool in bioconjugation studies.
Medicine: The compound is used in the development of new drugs, particularly in the field of cancer therapy. Its derivatives are explored for their potential as anticancer agents due to their ability to interfere with cellular processes.
Industry: In the materials industry, it is used to create advanced polymers and electronic materials. Its unique properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 4-cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The cyano group can act as an electrophile in nucleophilic substitution reactions, while the isopropoxy group can be involved in various substitution reactions.
Molecular Targets and Pathways:
Enzyme Inhibition: The cyano group can interact with enzymes, potentially inhibiting their activity.
Biaryl Formation: The formation of biaryl compounds through cross-coupling reactions is a key pathway in the synthesis of complex molecules.
Comparación Con Compuestos Similares
2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester: Similar structure but lacks the cyano group.
4-Cyano-2-fluorophenylboronic acid pinacol ester: Lacks the isopropoxy group.
3-Cyano-2-fluoro-5-methoxyphenylboronic acid pinacol ester: Similar but with a methoxy group instead of isopropoxy.
Uniqueness: 4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester is unique due to the combination of the cyano and isopropoxy groups, which provide distinct reactivity and utility in organic synthesis
Propiedades
IUPAC Name |
5-fluoro-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BFNO3/c1-10(2)20-14-8-12(13(18)7-11(14)9-19)17-21-15(3,4)16(5,6)22-17/h7-8,10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNARJJGKYVOTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
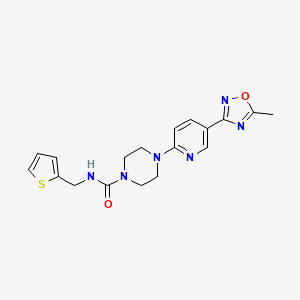
![N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799069.png)
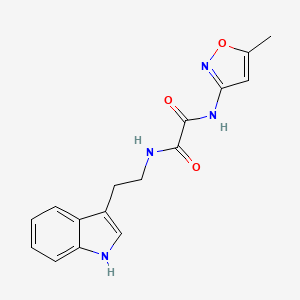
![Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2799072.png)
![6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2799073.png)
![N-(2-hydroxyethyl)-4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzamide](/img/structure/B2799074.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2799077.png)
![N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2799079.png)
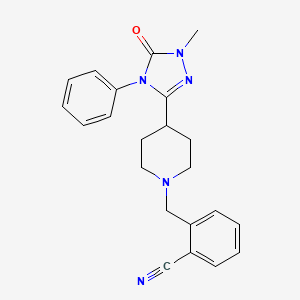
![1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2799084.png)
![3-(1H-1,3-benzodiazol-2-yl)-4-[(3,4-dimethylphenyl)amino]butanoic acid](/img/structure/B2799085.png)


